molecular formula C10H16N4 B1416179 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1092297-47-6

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1416179
M. Wt: 192.26 g/mol
InChI Key: CHMXTDPZRWMBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is represented by the linear formula: C11H18N4S1 . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

The compound is available in solid form . It’s important to note that the storage temperature is room temperature . The compound has a molecular weight of 211.09 .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including the 4H-1,2,4-triazole moiety, are significant in the development of new drugs due to their diverse biological activities. Research has shown that these compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. The versatility of triazole derivatives comes from their ability to present several structural variations, maintaining the same numbers of carbon and nitrogen atoms, which makes them a focal point in synthesizing new chemical entities and pharmaceuticals. Notably, the synthesis of these derivatives also raises considerations for green chemistry, energy saving, and sustainability, reflecting a push towards more environmentally friendly research practices (Ferreira et al., 2013).

Piperidine Derivatives in Therapeutic Use

Piperidine derivatives are another class of compounds with significant scientific and therapeutic interest. These derivatives are key pharmacophoric groups in several antipsychotic agents, demonstrating that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The exploration of these derivatives underlines the importance of specific structural features in developing targeted therapies (Sikazwe et al., 2009).

Furthermore, the piperazine scaffold, closely related to piperidine, is integral in numerous marketed drugs across various therapeutic categories, including anticancer, antiviral, and anti-inflammatory agents. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of resulting molecules, highlighting the scaffold's flexibility in drug discovery. This adaptability underscores the piperazine and piperidine rings' contribution to identifying and designing new drug candidates with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Safety And Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms . It has hazard statements H315 - H319 - H410, indicating that it can cause skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMXTDPZRWMBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.